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Abstract

Ethyl 2-(2-nitrophenoxy)propanoate (CAS 13212-56-1) is a specialized organic intermediate
primarily utilized in the synthesis of heterocyclic pharmacophores, specifically 1,4-benzoxazin-
3-ones.[1][2] Its structural motif—an ortho-nitro phenoxy ether—serves as a "masked"”
nucleophile; upon reduction, it facilitates spontaneous intramolecular cyclization, a key
transformation in the development of bioactive molecules ranging from anticoagulants to
herbicides. This guide details the compound's physiochemical profile, optimized synthesis
protocols, and downstream applications.

Part 1: Chemical Identity & Physiochemical Profile
Core Identity Data
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Parameter Specification
Chemical Name Ethyl 2-(2-nitrophenoxy)propanoate
CAS Number 13212-56-1

Propanoic acid, 2-(2-nitrophenoxy)-, ethyl ester;
Synonyms ) ]

Ethyl 2-(o-nitrophenoxy)propionate
Molecular Formula C11H13NOs
Molecular Weight 239.23 g/mol
SMILES CCOC(=0)C(C)Oclcceecl[OA]
Appearance Pale yellow oil or low-melting solid

- Soluble in acetone, ethyl acetate,

Solubility

dichloromethane; insoluble in water

Structural Analysis

The molecule features a chiral center at the

-carbon of the propanoate chain. While CAS 13212-56-1 generally refers to the racemate, the
steric environment of the methyl group at the C2 position is critical for modulating the biological
activity of downstream derivatives, particularly in herbicide classes (e.g., "fop" herbicides)
where the (R)-enantiomer is often the active species.

Part 2: Synthetic Architecture
Mechanism: Williamson Ether Synthesis

The primary route to Ethyl 2-(2-nitrophenoxy)propanoate involves the nucleophilic
substitution of ethyl 2-bromopropionate by the phenoxide ion of 2-nitrophenol. This reaction
typically proceeds via an SN2 mechanism.

Key Reaction Parameters:
» Nucleophile: 2-Nitrophenoxide (generated in situ using weak bases like K2COs or Cs2CO0O:3).

o Electrophile: Ethyl 2-bromopropionate.[3][4][5][6]
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Solvent: Polar aprotic solvents (DMF, Acetonitrile, or Acetone) are preferred to solvate the
cation and enhance nucleophilicity.

Catalyst: Potassium iodide (KI) can be added (Finkelstein condition) to convert the bromide
to a more reactive iodide in situ, accelerating the reaction.

Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Adjust stoichiometry linearly.

Reagents:

2-Nitrophenol (1.39 g, 10 mmol)
Ethyl 2-bromopropionate (1.99 g, 11 mmol)
Potassium Carbonate (anhydrous, 2.07 g, 15 mmol)

Acetone (dry, 30 mL) or DMF (10 mL)

Procedure:

Activation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser,
dissolve 2-nitrophenol in the chosen solvent. Add anhydrous Potassium Carbonate. Stir at
room temperature for 15 minutes to generate the phenoxide anion (color change to bright

yellow/orange is typical).

Alkylation: Dropwise add Ethyl 2-bromopropionate to the reaction mixture.

Reflux: Heat the mixture to reflux (approx. 60°C for acetone) and maintain for 6-12 hours.
Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or HPLC.

Work-up:
o Cool the mixture to room temperature.
o Filter off inorganic salts (KBr, excess K2CO3).

o Concentrate the filtrate under reduced pressure.
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o Dissolve the residue in Ethyl Acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to
remove unreacted phenol, followed by Brine (20 mL).

 Purification: Dry the organic layer over MgSOa, filter, and concentrate. If necessary, purify via
silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

Visualization: Synthesis Pathway
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Figure 1: Williamson ether synthesis pathway for the production of Ethyl 2-(2-
nitrophenoxy)propanoate.

Part 3: Applications in Drug Discovery
The Benzoxazinone Scaffold

The most significant utility of Ethyl 2-(2-nitrophenoxy)propanoate is its function as a
precursor to 2-methyl-2H-1,4-benzoxazin-3(4H)-one. This bicyclic structure is a privileged
scaffold in medicinal chemistry, found in:

o Anticoagulants: Analogs of warfarin.
o Antihypertensives: Potassium channel openers.

e Fungicides: Agricultural disease control agents.

Reductive Cyclization Mechanism
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The transformation involves the reduction of the nitro group (-NO2) to an amine (-NHz). The
resulting amine is positioned ortho to the ether linkage containing the ester. The amine
nucleophile attacks the ester carbonyl intramolecularly, releasing ethanol and forming the
lactam ring.

Reduction Methods:
o Catalytic Hydrogenation: Hz (1 atm), Pd/C (10%), Ethanol. (Cleanest method).
 Iron Reduction (Bechamp): Fe powder, Acetic Acid/Ethanol. (Robust for scale-up).

e Tin Chloride: SnClz, HCI. (Useful if other reducible groups are present).

Visualization: Reductive Cyclization Workflow
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Figure 2: The "Reductive Cyclization" cascade transforming the nitro-ester into the bioactive
benzoxazinone core.

Part 4: Safety & Handling
Hazard Identification

e Nitro Compounds: Aromatic nitro compounds can be toxic if inhaled or absorbed through the
skin. They may cause methemoglobinemia.

o Skin/Eye Irritation: The ester and its precursors are irritants.
o Flammability: As an organic ester, it is combustible.
Handling Protocols

o PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

o Ventilation: All operations, especially the heating of solvents and the handling of 2-
nitrophenol, must be performed in a fume hood.

o Waste Disposal: Aqueous washes containing nitrophenols must be segregated as hazardous
organic waste and not poured down the drain due to environmental toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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